molecular formula C20H26O2 B15125976 4,4'-(1,2-Diethylethylene)bis(3-methylphenol) CAS No. 108332-35-0

4,4'-(1,2-Diethylethylene)bis(3-methylphenol)

Cat. No.: B15125976
CAS No.: 108332-35-0
M. Wt: 298.4 g/mol
InChI Key: IQBLHYZSOLBYHP-UHFFFAOYSA-N
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Description

4,4’-(1,2-Diethylethylene)bis(3-methylphenol) is an organic compound with the molecular formula C20H26O2. It is known for its unique structure, which includes two phenol groups connected by a 1,2-diethylethylene bridge. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) typically involves the reaction of 3-methylphenol with 1,2-diethylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Diethylethylene)bis(3-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the phenol groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

4,4’-(1,2-Diethylethylene)bis(3-methylphenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dimethyl hexestrol
  • 4,4’-(1,2-Diethylethylene)di(m-cresol)
  • Phenol, 4,4’-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[3-methyl-]

Uniqueness

4,4’-(1,2-Diethylethylene)bis(3-methylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

108332-35-0

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(4-hydroxy-2-methylphenyl)hexan-3-yl]-3-methylphenol

InChI

InChI=1S/C20H26O2/c1-5-17(19-9-7-15(21)11-13(19)3)18(6-2)20-10-8-16(22)12-14(20)4/h7-12,17-18,21-22H,5-6H2,1-4H3

InChI Key

IQBLHYZSOLBYHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C

Origin of Product

United States

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